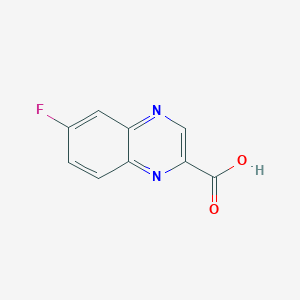

6-Fluoroquinoxaline-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroquinoxaline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-5-1-2-6-7(3-5)11-4-8(12-6)9(13)14/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGVGGGGVMZBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 6 Fluoroquinoxaline 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the quinoxaline (B1680401) ring is a versatile functional handle for a variety of chemical modifications. These reactions are fundamental to creating a wide array of derivatives with tailored properties.

Esterification Reactions and Ester Derivatives

Esterification is a common and crucial reaction for modifying 6-Fluoroquinoxaline-2-carboxylic acid. The conversion of the carboxylic acid to an ester can alter the compound's solubility, and pharmacokinetic profile, and can serve as a prodrug strategy. chembk.com

One of the most fundamental methods for this transformation is the Fischer-Speier esterification. libretexts.orgrsc.org This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, typically in large excess to drive the equilibrium towards the ester product. libretexts.orgrsc.org The mechanism proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. researchgate.net The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. researchgate.net To maximize the yield, reaction conditions are often manipulated, for instance, by removing the water byproduct using a Dean-Stark apparatus. rsc.org

Table 1: Common Alcohols and Catalysts in Fischer Esterification

| Alcohol | Acid Catalyst | Typical Conditions |

|---|---|---|

| Methanol (B129727) | Sulfuric Acid (H₂SO₄) | Reflux |

| Ethanol (B145695) | Toluenesulfonic Acid (TsOH) | Reflux, Dean-Stark trap |

| Propanol | Hydrochloric Acid (HCl) | Reflux |

| Butanol | Sulfuric Acid (H₂SO₄) | Reflux |

Another method for ester synthesis involves the reaction of the carboxylate anion with an alkyl halide, following an SN2 mechanism. nih.gov Additionally, reagents like diazomethane (B1218177) can be used for the preparation of methyl esters. tandfonline.com

Amidation Reactions and Amide Derivative Synthesis

The synthesis of amide derivatives from this compound is of significant interest, particularly in drug discovery, as the amide bond is a key structural feature in many biologically active molecules. tandfonline.com Direct reaction of a carboxylic acid with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated".

A common strategy involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride. nih.gov Treatment of this compound with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride would produce the highly reactive 6-fluoroquinoxaline-2-carbonyl chloride. chembk.comnih.gov This intermediate readily reacts with a primary or secondary amine to yield the corresponding amide.

Alternatively, coupling reagents are widely used to facilitate amide bond formation directly from the carboxylic acid and amine. These reagents effectively activate the carboxylic acid in situ.

Table 2: Selected Amide Synthesis Methods

| Method | Activating/Coupling Agent | Byproducts | Notes |

|---|---|---|---|

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | SO₂, HCl | Highly reactive intermediate. |

| Acid Chloride Formation | Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Often used with a catalytic amount of DMF. chembk.com |

| Direct Coupling | Zinc Chloride (ZnCl₂) | Ammonia (when using hydrazine) | A method has been reported for amide synthesis using carboxylic acids and hydrazines. researchgate.net |

The synthesis of a series of N-substituted quinoxaline-2-carboxamides has been accomplished by reacting quinoxaline-2-carboxylic acid with various amines after activation with oxalyl chloride in the presence of catalytic dimethylformamide (DMF). chembk.com This highlights a practical application of amidation in generating libraries of potential therapeutic agents.

Decarboxylation Mechanisms and Inhibition Strategies

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential side reaction for quinoxaline-2-carboxylic acids, particularly under harsh conditions such as high heat. mdpi.com The mechanism of decarboxylation for many carboxylic acids involves the formation of a carbanion intermediate after the loss of CO₂. For certain structures, like β-keto acids, decarboxylation can occur more readily through a cyclic transition state.

In the context of hydrothermal synthesis (HTS) of quinoxaline carboxylic acids, decarboxylation has been observed as a competing reaction. mdpi.com Studies have shown that at elevated temperatures in water (e.g., 230 °C), significant decarboxylation can occur. mdpi.com However, strategies to mitigate this unwanted reaction have been developed.

Inhibition Strategies:

Temperature Control: Lowering the reaction temperature within the hydrothermal regime (e.g., to 150 °C) can significantly reduce or eliminate decarboxylation while still allowing for the formation of the desired quinoxaline product. mdpi.com

Solvent and Additive Selection: Employing alcoholic solvents like methanol or ethanol, especially with the addition of 5% acetic acid, has been shown to prevent decarboxylation during quinoxaline synthesis. mdpi.com

Reaction Time: Minimizing the reaction time at elevated temperatures can help preserve the carboxylic acid group. mdpi.com

For instance, during the synthesis of 2,3-diarylquinoxaline carboxylic acids, it was found that decarboxylation was not detected when using methanol or ethanol with 5% acetic acid as the reaction medium. mdpi.com This demonstrates that careful selection of reaction conditions is a key strategy to inhibit decarboxylation.

Formation of Metal Complexes and Salts

The quinoxaline framework, containing nitrogen atoms, and the carboxylic acid group both provide sites for coordination with metal ions. Carboxylic acids readily react with bases, including alkali metal hydroxides like sodium hydroxide (B78521) (NaOH), to form ionic salts that are often water-soluble. tandfonline.com Heavy metal ions such as silver (Ag⁺) can also form salts, which tend to have more covalent character and reduced water solubility. tandfonline.com

Beyond simple salt formation, quinoxaline derivatives, including those with carboxylic acid functionalities, serve as ligands in the construction of more complex coordination compounds and metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazine (B50134) ring and the oxygen atoms of the carboxylate group can act as coordination sites, allowing the molecule to function as a bidentate or polydentate ligand. The complexation with transition metals (e.g., Copper (II), Cobalt (II), Nickel (II)) can lead to materials with interesting catalytic, magnetic, or biological properties. This strategy has been used to improve the therapeutic potential of quinoxaline-based compounds.

Reactivity at the Quinoxaline Core

The quinoxaline ring itself is an electron-deficient aromatic system, a characteristic that is further intensified by the presence of the electron-withdrawing fluorine atom and carboxylic acid group. This electronic nature dictates its reactivity, particularly towards nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the this compound core. In contrast to electrophilic aromatic substitution common for electron-rich rings like benzene (B151609), SNAr occurs on electron-poor aromatic systems. The reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group.

In this compound, the fluorine atom at the C-6 position is the leaving group. The quinoxaline ring system itself is electron-withdrawing, and this effect is enhanced by the C-2 carboxylic acid group. This electronic setup activates the C-6 position for nucleophilic attack. The fluorine atom, despite the high strength of the C-F bond, is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens like chlorine or bromine. This is because the rate-determining step is typically the initial attack by the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex), not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine effectively stabilizes this intermediate.

The regioselectivity of these reactions is well-defined. For example, in related 6-chloroquinoxaline (B1265817) derivatives, nucleophilic substitution occurs selectively at the C-6 position. This is explained by the conjugation of the C-6 carbon with the electron-withdrawing group at the C-2 position, which increases the partial positive charge at C-6 and stabilizes the intermediate Meisenheimer complex. A variety of nucleophiles, including amines and alkoxides, can be used to displace the fluorine atom, providing a direct route to a diverse range of 6-substituted quinoxaline derivatives.

Table 3: Factors Influencing SNAr on the 6-Fluoroquinoxaline (B159336) Ring

| Factor | Influence on Reactivity | Rationale |

|---|---|---|

| Quinoxaline Ring | Activating | The nitrogen atoms are electron-withdrawing, reducing electron density in the benzene ring. |

| Carboxylic Acid Group | Activating | The -COOH group is a strong electron-withdrawing group, further activating the ring towards nucleophilic attack. |

| Fluorine Atom | Good Leaving Group | Highly electronegative, stabilizing the negative charge in the Meisenheimer intermediate, which is often the rate-determining step. |

| Nucleophile | Varies | Stronger nucleophiles generally react faster. Common nucleophiles include amines, alkoxides, and thiolates. |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the this compound molecule is a challenging transformation due to the inherent electronic properties of the quinoxaline ring system. masterorganicchemistry.comkhanacademy.org The pyrazine part of the heterocycle is strongly electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards attack by electrophiles. This deactivation is further intensified by the electron-withdrawing nature of the 2-carboxylic acid group.

Consequently, electrophilic attack is more likely to occur on the benzene ring. The directing effects of the substituents on this ring—the activating fluoro group and the deactivating fused pyrazine ring—determine the regiochemical outcome. The fluorine atom at the 6-position is an ortho-, para-director. However, the para-position (C7) is sterically more accessible and electronically favored. The C5 position is also influenced by the fluorine but is adjacent to the electron-deficient pyrazine ring, which disfavors substitution at this site. Therefore, electrophilic substitution, such as nitration, is predicted to occur preferentially at the C7 position. sapub.org

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent/Group | Position | Electronic Effect | Directing Influence | Predicted Reactivity |

| Pyrazine Ring | - | Electron-withdrawing | Strong deactivator | Low |

| -COOH | C2 | Electron-withdrawing | Strong deactivator | Low |

| -F | C6 | Electron-donating (resonance), Electron-withdrawing (induction) | Weak activator | ortho, para (to C5 & C7) |

| Fused Ring | C5a, C8a | Electron-withdrawing | Deactivator | Low |

Reduction and Oxidation Reactions of the Heterocyclic System

The quinoxaline core and the carboxylic acid group can undergo various reduction and oxidation reactions, allowing for significant structural modification.

Reduction Reactions

The reduction of this compound can proceed via two main pathways: reduction of the carboxylic acid or reduction of the heterocyclic ring.

Reduction of the Carboxylic Acid: The carboxylic acid group can be selectively reduced to a primary alcohol, (6-fluoroquinoxalin-2-yl)methanol, using potent reducing agents. Lithium aluminum hydride (LiAlH₄) is effective for this transformation, as is borane (B79455) (BH₃). libretexts.orgyoutube.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org This transformation provides a new functional handle for further derivatization, such as ester or ether formation.

Reduction of the Heterocyclic Ring: The quinoxaline ring system can be reduced under catalytic hydrogenation conditions (e.g., H₂ gas with a palladium-on-carbon catalyst). chemicalbook.com This typically leads to the formation of a 1,2,3,4-tetrahydroquinoxaline (B1293668) derivative, specifically 6-fluoro-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid. The precise conditions can be tuned to favor ring reduction over carboxylic acid reduction.

Table 2: Selected Reduction Reactions

| Reagent(s) | Substrate Moiety | Product | Product Name |

| LiAlH₄ or BH₃•THF, then H₃O⁺ | Carboxylic Acid | Alcohol | (6-fluoroquinoxalin-2-yl)methanol |

| H₂, Pd/C | Quinoxaline Ring | Tetrahydroquinoxaline | 6-fluoro-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid nih.gov |

Oxidation Reactions

The electron-rich nitrogen atoms of the quinoxaline ring are susceptible to oxidation, while the carboxylic acid group is generally resistant to further oxidation. youtube.com

N-Oxidation: Treatment of quinoxaline derivatives with oxidizing agents like peroxy acids (e.g., m-CPBA) can lead to the formation of quinoxaline-N-oxides. sapub.org For this compound, this can result in the formation of this compound 1-oxide, 4-oxide, or the 1,4-dioxide, depending on the reaction conditions and stoichiometry of the oxidant. These N-oxides are valuable intermediates for further functionalization.

Oxidative Cleavage: Under very harsh oxidative conditions, the benzene ring could be cleaved, but this is generally not a synthetically useful pathway. The carboxylic acid itself is at a high oxidation state and is not readily oxidized further. researchgate.net

Table 3: Selected Oxidation Reactions

| Reagent(s) | Substrate Moiety | Product | Product Name |

| m-CPBA (1 equiv.) | Ring Nitrogen | N-Oxide | This compound 1-oxide or 4-oxide |

| m-CPBA (>2 equiv.) | Ring Nitrogens | Di-N-Oxide | This compound 1,4-dioxide |

Cycloaddition and Annulation Reactions with the Quinoxaline Ring

The quinoxaline ring can participate in cycloaddition and annulation reactions to build complex, fused polycyclic systems. These reactions expand the structural diversity accessible from the parent scaffold.

Diels-Alder Reactions: Quinoxaline derivatives, particularly when activated as quinoxaline-diones, can act as dienophiles in [4+2] cycloaddition reactions. niscpr.res.in This provides a route to complex polycyclic structures that are useful as synthetic building blocks.

1,3-Dipolar Cycloadditions: The quinoxaline scaffold can undergo 1,3-dipolar cycloadditions. For instance, quinoxaline-2-thiones can react with nitrile imines in a [3+2] cycloaddition to yield spiro-thiadiazoline derivatives. mdpi.com Another advanced strategy involves the use of quinoxaline-derived sydnones, which act as dipoles in reactions with arynes to produce fused indazolo[2,3-a]quinoxaline systems. thieme-connect.com

Annulation Reactions: New rings can be fused onto the quinoxaline core through various annulation strategies. An efficient method for creating fused pyrrolo[1,2-a]quinoxalines involves the acid-catalyzed cyclization of 1-(2-aminophenyl)pyrroles with aldehydes. mdpi.com More modern techniques, such as visible-light photoredox catalysis, have also been developed to construct highly functionalized pyrrolo[1,2-a]quinoxalines. nih.gov

Table 4: Examples of Cycloaddition and Annulation Reactions

| Reaction Type | Reactant(s) | Resulting System |

| Diels-Alder [4+2] | Quinoxaline-dione + Diene | Fused polycyclic adducts |

| 1,3-Dipolar Cycloaddition | Quinoxaline-thione + Nitrile Imine | Spiro[thiadiazoline-quinoxaline] |

| 1,3-Dipolar Cycloaddition | Quinoxaline-sydnone + Aryne | Indazolo[2,3-a]quinoxaline |

| Annulation (Acid-catalyzed) | 1-(2-aminophenyl)pyrrole + Aldehyde | Pyrrolo[1,2-a]quinoxaline |

Strategic Functionalization for Novel Compound Libraries

This compound is an excellent starting point for the generation of diverse compound libraries, a key process in drug discovery. enamine.netenamine.net Its strategic functionalization can be achieved by leveraging the reactivity of the carboxylic acid group and the quinoxaline core.

The most direct and widely used pathway for library synthesis is the derivatization of the carboxylic acid moiety. The acid is typically activated, for example, by converting it to an acyl chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents (like HATU or EDC). This activated intermediate is then reacted with a large panel of primary or secondary amines to generate a diverse library of 6-fluoroquinoxaline-2-carboxamides. This approach is highly modular and allows for the systematic exploration of the chemical space around the quinoxaline scaffold. nih.gov

Further diversity can be introduced by employing the reactions described previously:

Reduction and Subsequent Functionalization: The primary alcohol formed from the reduction of the carboxylic acid can be used as a handle for creating libraries of ethers or esters.

Modification of the Core: The products from electrophilic substitution, cycloaddition, or annulation reactions can serve as new, more complex scaffolds for library development. For example, an N-oxide derivative can be further functionalized at the carbon atoms adjacent to the N-oxide group.

Cross-Coupling Reactions: Although the fluorine atom is generally stable, it is conceivable that under specific conditions, or if replaced by a more reactive halogen like bromine or iodine (e.g., using a 6-bromoquinoxaline-2-carboxylic acid analogue pharmaffiliates.com), the benzene ring could undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) to introduce a wide array of substituents at the C6 position.

Table 5: Strategic Functionalization Approaches for Library Synthesis

| Functional Handle | Reaction | Reagents | Resulting Library |

| Carboxylic Acid | Amidation | Coupling agents (HATU, EDC), diverse amines | Amide Library |

| Carboxylic Acid | Esterification | Alcohols, acid catalysis | Ester Library |

| Alcohol (from reduction) | Etherification | Alkyl halides, base | Ether Library |

| Aromatic Ring (C7) | Electrophilic Substitution | Nitrating/halogenating agents | Substituted Quinoxaline Library |

| Aromatic Ring (C6-X, X=Br, I) | Cross-Coupling | Boronic acids/amines, Pd catalyst | Biaryl/Arylamine Library |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 6 Fluoroquinoxaline 2 Carboxylic Acid Derivatives

Conformational Analysis and Steric Effects of Substituents

The three-dimensional arrangement of a molecule and the spatial bulk of its substituents are critical determinants of its interaction with biological targets. For derivatives of 6-fluoroquinoxaline-2-carboxylic acid, the relative orientation of the carboxylic acid group and any substituents on the quinoxaline (B1680401) ring system can significantly influence activity.

The planarity of the quinoxaline ring system is a key feature. However, the introduction of bulky substituents, particularly at positions adjacent to the carboxylic acid or the fluorine atom, can induce torsional strain and lead to non-planar conformations. This deviation from planarity can, in turn, affect the molecule's ability to fit into a specific binding pocket of a target protein. In a study of quinoline (B57606), 1,8-naphthyridine, and pyrido[2,3-C]pyridazine analogues, it was found that the coplanarity of the 3-carboxylic acid and the parent nucleus strongly influenced in vitro antibacterial activity. nih.gov While this study did not focus specifically on this compound, it highlights the importance of maintaining a specific conformation for biological activity in related heterocyclic systems.

The steric properties of substituents are often quantified in Quantitative Structure-Activity Relationship (QSAR) studies using parameters like Taft's steric parameter (Es) or molar refractivity. capes.gov.br These parameters help to model the influence of a substituent's size and shape on biological activity. For instance, in a QSAR analysis of benzenesulfonamide-fluoroquinolones, steric parameters were found to have a linear correlation with antibacterial activity. capes.gov.br This suggests that for this compound derivatives, the size of substituents introduced onto the scaffold will likely be a critical factor in modulating their performance. Molecular docking studies on various quinoxaline derivatives have also underscored the importance of steric fit within the active site of target enzymes. nih.govbrieflands.com

Electronic Effects of Fluorine and Other Functional Groups on Reactivity and Properties

The electronic properties of the this compound scaffold are profoundly influenced by the presence of the fluorine atom and the carboxylic acid group, as well as any other substituents. These electronic effects dictate the molecule's reactivity, pKa, and ability to participate in crucial intermolecular interactions.

The fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect (-I). libretexts.orgtandfonline.com This effect increases the acidity of the carboxylic acid at the 2-position by stabilizing the resulting carboxylate anion. libretexts.orgnih.gov The increased acidity can be crucial for forming strong ionic interactions with positively charged residues in a biological target. The electron-withdrawing nature of fluorine can also impact the reactivity of the quinoxaline ring itself, making it more or less susceptible to metabolic transformations. journalijar.com Furthermore, the introduction of fluorine can lower the basicity of nearby nitrogen atoms, which can improve bioavailability by facilitating better membrane permeation. tandfonline.comnih.gov

The carboxylic acid group is a key pharmacophoric element, capable of acting as a hydrogen bond donor and acceptor, and forming ionic bonds. nih.gov Its reactivity is influenced by the electronic nature of the rest of the molecule. The presence of additional electron-withdrawing groups on the quinoxaline ring would be expected to further increase the acidity of the carboxylic acid, while electron-donating groups would decrease it. nih.gov This modulation of acidity can be a powerful tool in optimizing a compound's pharmacokinetic and pharmacodynamic properties.

In a study on the accelerated formation of 2,3-diphenylquinoxalines, it was found that electron-donating substituents on the phenylenediamine precursor accelerated the reaction, while electron-withdrawing groups retarded it. drughunter.com This provides insight into how substituents on the benzene (B151609) ring of the quinoxaline system can influence the reactivity at other positions. Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ), are a valuable tool for quantifying these electronic effects. drughunter.comnih.gov

| Functional Group | Electronic Effect | Impact on Carboxylic Acid Acidity | Reference(s) |

| 6-Fluoro | Strong electron-withdrawing (-I) | Increases acidity | libretexts.orgtandfonline.com |

| 2-Carboxylic Acid | Electron-withdrawing, hydrogen bond donor/acceptor | - | nih.gov |

| Alkyl groups (e.g., methyl) | Electron-donating (+I) | Decreases acidity | libretexts.org |

| Nitro (NO2) | Strong electron-withdrawing (-I, -M) | Significantly increases acidity | drughunter.com |

| Methoxy (OCH3) | Electron-donating by resonance (+M), electron-withdrawing by induction (-I) | Can increase or decrease acidity depending on position | drughunter.com |

Positional Isomerism and Its Influence on Molecular Performance

The specific placement of the fluorine atom on the quinoxaline ring system can have a dramatic impact on the molecule's biological activity and physicochemical properties. Moving the fluorine from the 6-position to other positions, such as the 5- or 7-position, creates positional isomers with distinct electronic and steric environments.

Studies on related fluoroquinolone antibacterials have demonstrated the critical importance of the fluorine atom's position. For many fluoroquinolones, a fluorine atom at the C-6 position was found to significantly enhance antibacterial activity by improving binding to the DNA gyrase-complex. tandfonline.com While directly analogous studies on this compound are not as prevalent, the principle that the position of the fluorine atom is a key determinant of activity is likely to hold true.

Research on quinoxaline derivatives has shown that the location of substituents significantly influences their biological activity. researchgate.net For instance, in a series of quinoxaline-2-carboxylic acid 1,4-dioxide derivatives, moving a piperazine (B1678402) substituent from the 6- to the 7-position resulted in a decrease in antitubercular activity. rsc.org This highlights the sensitivity of the quinoxaline scaffold to the spatial arrangement of its functional groups.

A comparative study of 5-fluoroquinolone-3-carboxylic acids as HIV-1 integrase inhibitors revealed that this specific substitution pattern led to potent antiviral activity. researchgate.net This suggests that a systematic investigation of the different positional isomers of fluoroquinoxaline-2-carboxylic acid would be a fruitful avenue for discovering derivatives with optimized or novel activities. The subtle changes in electronic distribution and steric profile between, for example, a 5-fluoro, 6-fluoro, and 7-fluoro derivative could lead to significant differences in target binding affinity and selectivity.

Elucidation of Specific Interactions through Molecular Modifications

The modification of the this compound core through the introduction of various functional groups allows for the probing of specific interactions with biological targets. This process is central to understanding the SAR of this class of compounds and for optimizing their potency and selectivity.

The introduction of substituents at other positions on the quinoxaline ring can also be used to map out the binding site. In a series of quinoxaline derivatives, the addition of bulky substituents at positions 2 and 3 of a 6-chloro-7-fluoroquinoxaline (B1435756) core resulted in enhanced anti-HIV activity compared to less bulky substitutions. nih.gov This indicates the presence of a hydrophobic pocket in the target enzyme that can accommodate these larger groups.

Bioisosteric replacement is another powerful strategy. drughunter.com The carboxylic acid group can be replaced with other acidic moieties like tetrazoles or acyl sulfonamides to modulate acidity and permeability. nih.govopenaccessjournals.com The fluorine atom itself can be considered a bioisostere of a hydrogen atom or a hydroxyl group, offering a way to fine-tune electronic properties and block metabolic pathways without significantly altering the molecule's size. openaccessjournals.comresearchgate.net

| Modification | Purpose | Potential Outcome | Reference(s) |

| Carboxylic acid to amide/ester | Explore hydrogen bonding and charge interactions | Altered binding affinity and cell permeability | nih.govnih.gov |

| Substitution at other ring positions | Probe for hydrophobic or polar interactions | Increased potency and selectivity | nih.gov |

| Bioisosteric replacement of carboxylic acid | Modulate acidity, permeability, and metabolic stability | Improved pharmacokinetic profile | nih.govopenaccessjournals.com |

| Bioisosteric replacement of hydrogen with fluorine | Enhance metabolic stability and binding affinity | Increased potency and duration of action | journalijar.comresearchgate.net |

Development of Predictive Models for SAR/SPR Optimization

To navigate the vast chemical space of possible this compound derivatives, computational methods, particularly QSAR and 3D-QSAR, are invaluable tools for developing predictive models. shd-pub.org.rs These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. tandfonline.com

2D-QSAR models often use descriptors that quantify the lipophilic, electronic, and steric properties of the molecules. capes.gov.br For example, a QSAR study on fluoroquinolone derivatives identified atomic charges on specific atoms and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) as key descriptors for predicting antibacterial activity. researchgate.net Such models can guide the selection of substituents with optimal electronic and lipophilic characteristics to enhance activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional picture of the SAR. nih.govresearchgate.net These models generate contour maps that highlight regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. nih.gov For instance, a 3D-QSAR study on 6-hydroxybenzothiazole-2-carboxamides generated a COMSIA model that showed good predictive ability for their activity as MAO-B inhibitors. nih.gov The resulting contour maps provided a clear rationale for designing new, more potent derivatives.

The development of robust and predictive QSAR models for this compound derivatives would require a dataset of compounds with well-defined biological activities. researchgate.net By calculating a wide range of molecular descriptors and employing statistical methods like multiple linear regression (MLR) or partial least squares (PLS), it would be possible to build models that can accurately predict the activity of novel, untested derivatives. nih.govnih.gov These in silico models, when used in conjunction with traditional synthetic and biological testing, can significantly accelerate the discovery of new drug candidates based on the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 6-Fluoroquinoxaline-2-carboxylic acid, providing an exceptionally precise measurement of its mass-to-charge ratio (m/z). This accuracy allows for the unambiguous determination of the compound's elemental formula, C₉H₅FN₂O₂. The calculated exact mass for the neutral molecule is 192.0335, and for its protonated form [M+H]⁺, it is 193.0408. chemscene.com

Beyond accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's structure through controlled fragmentation. The fragmentation pattern is predictable based on the structure of aromatic carboxylic acids. libretexts.org Key fragmentation pathways for this compound would likely involve initial losses from the carboxylic acid group. Common fragmentation includes the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.orgmiamioh.edu Another significant fragmentation event is the loss of carbon monoxide (CO) from the ion formed after the initial loss of the hydroxyl group.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Formula of Loss | Mass of Loss (Da) | Predicted m/z of Fragment | Description |

| [M-OH]⁺ | OH | 17.0027 | 175.0311 | Loss of the hydroxyl radical from the carboxylic acid. |

| [M-COOH]⁺ | COOH | 44.9977 | 147.0361 | Loss of the entire carboxylic acid group. |

| [M-H₂O]⁺ | H₂O | 18.0106 | 174.0254 | Loss of water (less common for aromatic acids without specific ortho groups). |

| [M-CO-OH]⁺ | CO + OH | 44.9977 | 147.0361 | Sequential loss of carbon monoxide and a hydroxyl radical. |

This table is generated based on typical fragmentation patterns for aromatic carboxylic acids.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Insights

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment of this compound in solution. omicsonline.org Techniques such as ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) are employed to map out the precise connectivity of atoms.

In ¹H NMR, the proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 12-13 ppm, due to strong deshielding and hydrogen bonding. pressbooks.publibretexts.org The aromatic protons on the quinoxaline (B1680401) ring will resonate in the 7.5-9.0 ppm region.

¹³C NMR spectroscopy reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-175 ppm range. pressbooks.publibretexts.org The carbon atoms of the quinoxaline ring have distinct shifts influenced by the nitrogen atoms and the fluorine substituent. The carbon directly bonded to fluorine will show a large coupling constant (¹JCF).

Two-dimensional NMR experiments are crucial for unambiguous assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons on the benzene (B151609) portion of the quinoxaline ring. nih.gov An HSQC or HETCOR spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals. omicsonline.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HSQC) |

| 2 | -COOH | ~12-13 (s, 1H) | ~165-170 | - |

| 3 | C-H | ~8.8-9.0 (s, 1H) | ~142-145 | HSQC to C3 |

| 5 | C-H | ~8.0-8.2 (dd, 1H) | ~120-122 (d, JCF) | COSY to H7; HSQC to C5 |

| 6 | C-F | - | ~160-163 (d, ¹JCF) | - |

| 7 | C-H | ~7.8-8.0 (ddd, 1H) | ~125-128 (d, JCF) | COSY to H5, H8; HSQC to C7 |

| 8 | C-H | ~8.1-8.3 (d, 1H) | ~132-135 | COSY to H7; HSQC to C8 |

| 4a | C | - | ~140-143 | - |

| 8a | C | - | ~144-147 | - |

Note: Predicted values are based on data for similar quinoxaline and fluoroaromatic compounds. Actual values may vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 'ddd' denotes doublet of doublet of doublets.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions. nih.gov

The FT-IR spectrum is dominated by features characteristic of a carboxylic acid. A very broad O–H stretching band is expected in the region of 2500–3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. pressbooks.pubspectroscopyonline.com The carbonyl (C=O) stretching vibration appears as a strong, sharp band, typically around 1700–1730 cm⁻¹. niscpr.res.in Its exact position can be influenced by conjugation with the quinoxaline ring. Other key vibrations include C=N and C=C stretching modes from the aromatic system (1500–1650 cm⁻¹) and the C–F stretching vibration (1200–1250 cm⁻¹). researchgate.net

Raman spectroscopy complements FT-IR, often providing stronger signals for the symmetric vibrations of the aromatic ring and the C=C/C=N bonds, which are less intense in the IR spectrum. rsc.orgresearchgate.net The combination of both techniques allows for a more complete vibrational assignment.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O–H Stretch | Carboxylic Acid (Dimer) | 2500–3300 | Strong, Very Broad | Weak |

| C–H Stretch | Aromatic | 3000–3100 | Medium, Sharp | Strong |

| C=O Stretch | Carboxylic Acid | 1700–1730 | Very Strong | Medium |

| C=N / C=C Stretch | Quinoxaline Ring | 1500–1650 | Medium-Strong | Strong |

| C–O Stretch | Carboxylic Acid | 1250–1350 | Strong | Weak |

| C–F Stretch | Fluoroaromatic | 1200–1250 | Strong | Medium |

| O–H Bend (out-of-plane) | Carboxylic Acid (Dimer) | 900–950 | Medium, Broad | Weak |

This table is compiled from general spectroscopic data for aromatic carboxylic acids and fluoro-substituted heterocycles. pressbooks.pubnih.govniscpr.res.in

X-ray Crystallography for Elucidating Solid-State Structures and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as pyridine-2,6-dicarboxylic acid, allows for well-founded predictions. researchgate.net

Table 4: Predicted Crystallographic and Intermolecular Interaction Data

| Parameter | Predicted Value/Observation | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic compounds. researchgate.net |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) | Expected due to dimer formation. researchgate.net |

| Primary Interaction | O–H···O Hydrogen Bonds | Formation of carboxylic acid dimers. researchgate.net |

| Secondary Interaction | π–π Stacking | Interaction between quinoxaline rings. researchgate.net |

| Other Interactions | C–H···N, C–H···F Hydrogen Bonds | Weak interactions contributing to packing. |

Predictions are based on known crystal structures of analogous aromatic and heterocyclic carboxylic acids.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Separation of Analogs

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or other analogs. nih.gov

A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of polar aromatic compound. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. A gradient elution, starting with a high percentage of water (often containing an acid modifier like 0.1% formic or trifluoroacetic acid to ensure the carboxylic acid is protonated and sharp peaks are obtained) and increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727), would effectively separate the target compound from impurities of different polarities. Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the quinoxaline chromophore absorbs strongly (typically in the 254-320 nm range). This method provides quantitative information on the purity of the sample.

Table 5: Typical RP-HPLC Conditions for Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component; acid suppresses ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for elution. |

| Gradient | 10% B to 90% B over 20 min | To separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm or 315 nm | Monitoring the elution of the aromatic compound. |

| Injection Volume | 5-10 µL | Standard volume for analysis. |

This table represents a generic, robust starting method for the analysis of aromatic carboxylic acids by HPLC. nih.gov

Computational Chemistry and Theoretical Investigations of 6 Fluoroquinoxaline 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of properties for 6-Fluoroquinoxaline-2-carboxylic acid, from its reactivity to its spectroscopic signatures.

Electronic Structure and Reactivity: A key aspect of DFT analysis is the characterization of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are fundamental descriptors of a molecule's kinetic stability and chemical reactivity. scirp.orgsemanticscholar.org A smaller HOMO-LUMO gap generally implies higher reactivity. semanticscholar.org For quinoxaline (B1680401) and its derivatives, DFT calculations are used to determine these energies, along with other reactivity descriptors such as ionization potential, electron affinity, electronegativity, and global hardness. semanticscholar.org These parameters help in understanding the molecule's ability to donate or accept electrons in chemical reactions.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is critical for predicting how this compound might interact with other molecules, including biological receptors.

Spectroscopic Properties: DFT is also employed to predict vibrational and nuclear magnetic resonance (NMR) spectra. Theoretical calculations of infrared (IR) and Raman spectra, after appropriate scaling of the calculated frequencies, can be compared with experimental data to confirm the molecular structure and provide a detailed assignment of vibrational modes. nih.gov Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method within DFT allows for the calculation of ¹H and ¹³C NMR chemical shifts, which are indispensable for structural elucidation. nih.gov

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. semanticscholar.org |

| Ionization Potential (I) | Energy required to remove an electron (I ≈ -EHOMO) | Measures the molecule's resistance to oxidation. |

| Electron Affinity (A) | Energy released when an electron is added (A ≈ -ELUMO) | Measures the molecule's ability to be reduced. |

| MEP Analysis | Molecular Electrostatic Potential | Identifies sites for electrophilic and nucleophilic attack. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com For this compound, MD simulations provide critical insights into its conformational preferences and the dynamic nature of its interactions with biological targets, such as enzymes or receptors. nih.gov

Conformational Analysis: MD simulations can explore the potential energy surface of this compound to identify its most stable conformations. This involves analyzing the rotational freedom around single bonds, such as the bond connecting the carboxylic acid group to the quinoxaline ring. Understanding the preferred spatial arrangement of the molecule is essential, as its conformation dictates how it can fit into a biological binding site.

Ligand-Binding Dynamics: When studying the interaction of this compound with a protein target, MD simulations are invaluable for assessing the stability of the ligand-protein complex. nih.gov After an initial binding pose is predicted by molecular docking, an MD simulation can be run for several nanoseconds to observe how the ligand and protein atoms move and interact. This allows researchers to:

Assess the stability of key interactions (e.g., hydrogen bonds, salt bridges) over time.

Observe conformational changes in the protein or ligand upon binding.

Calculate the binding free energy of the complex using methods like MM-PBSA and MM-GBSA, which provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

In a study of quinoxaline derivatives as inhibitors of Aldose Reductase 2 (ALR2), MD simulations revealed that the most potent compounds formed stable interactions within the binding pocket. nih.gov Such simulations could similarly be used to validate potential targets for this compound and understand the dynamic behavior that governs its inhibitory activity.

Molecular Docking Studies to Elucidate Ligand-Target Binding Modes (Non-Human Specific)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in structure-based drug design for hypothesizing the binding mode of inhibitors like this compound to their targets.

Docking studies on quinoxaline-2-carboxylic acid and its analogues have been performed to understand their inhibitory mechanism against various kinases. For instance, docking into the ATP-binding pocket of Pim-1 kinase, a non-human homologue of which is relevant in various pathogens, has revealed a consistent binding mode for this class of compounds. nih.govmdpi.com

Key interactions observed for quinoxaline-2-carboxylic acid inhibitors include:

Salt Bridge Formation: A crucial interaction involves the formation of a salt bridge between the negatively charged carboxylate group of the ligand and the positively charged ammonium (B1175870) side chain of a catalytically essential lysine residue (e.g., Lys67 in Pim-1). mdpi.com

Hydrophobic Interactions: The quinoxaline ring itself typically engages in hydrophobic interactions with nonpolar residues in the binding pocket, such as leucine, alanine, and valine. mdpi.com The fluorine atom at the 6-position of this compound would likely be oriented towards such a hydrophobic pocket, potentially enhancing binding affinity.

Hydrogen Bonding: The nitrogen atoms of the quinoxaline ring can act as hydrogen bond acceptors, further stabilizing the complex.

These computational predictions provide a structural basis for the observed activity of these compounds and guide the synthesis of new derivatives with improved potency. For example, molecular docking of novel quinoxaline derivatives into the active site of mycobacterial DprE1 has been used to explore potential antitubercular mechanisms. mdpi.com

| Target Protein (Non-Human Specific Example) | Key Interacting Residues | Observed Interactions for Quinoxaline-2-Carboxylic Acid Scaffold | Potential Role of 6-Fluoro Substituent |

|---|---|---|---|

| Pim-1 Kinase | Lys67, Leu44, Ala65, Val126 | Salt bridge with Lys67; Hydrophobic interactions. mdpi.com | Enhances hydrophobic interactions in the pocket. |

| Mycobacterial DprE1 | N/A (Hypothetical Target) | Docking studies suggest potential binding, though the exact mechanism for this scaffold is not fully confirmed. mdpi.com | Could modify electronic properties and binding affinity. |

| E. coli DNA Gyrase | N/A (Hypothetical Target) | Docking of similar quinoxaline derivatives showed potential inhibition through interactions in the DNA gyrase pocket. elsevier.com | May form specific contacts within the enzyme's active site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. abjournals.org For a class of compounds like quinoxaline derivatives, QSAR is a powerful tool for rational drug design.

The process involves several steps:

Data Set Collection: A series of quinoxaline analogues with experimentally measured biological activity (e.g., inhibitory concentration IC₅₀) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including topological (e.g., connectivity indices), electrostatic (e.g., partial charges), and quantum chemical (e.g., HOMO/LUMO energies) properties. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that correlates a subset of the most relevant descriptors with the observed biological activity. nih.govresearchgate.net Feature selection techniques, such as genetic algorithms (GA), are often used to identify the most predictive descriptors. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Studies on quinoxaline derivatives have successfully used 2D and 3D-QSAR models to predict anti-tubercular and anti-fungal activities. nih.govmdpi.com These models identified important descriptors related to topology and electrostatic fields, providing insights into the structural requirements for activity. nih.gov Such a model, developed for a series including this compound, could be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and saving significant time and resources.

Theoretical Mechanistic Studies of Chemical Transformations and Reaction Pathways

Computational chemistry is not only used to predict molecular properties but also to investigate the mechanisms of chemical reactions. Theoretical studies can elucidate the step-by-step pathways of the synthesis or degradation of this compound, providing insights that are often difficult to obtain through experiments alone.

The most common method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netresearchgate.net For this compound, this would typically involve the reaction of 4-fluoro-1,2-phenylenediamine with a derivative of pyruvic acid.

Theoretical mechanistic studies of this transformation would involve:

Mapping the Reaction Coordinate: Calculating the energy of the system as the reactants are converted into products.

Locating Transition States (TS): Identifying the highest energy point along the reaction pathway, which corresponds to the transition state. The structure and energy of the TS are crucial for understanding the reaction kinetics.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

By modeling this reaction, computational chemists can explore the influence of catalysts (often acidic), solvents, and substituents (like the fluorine atom) on the reaction mechanism and yield. nih.gov For example, theoretical calculations can confirm the proposed acid-catalyzed mechanism, which involves the activation of a carbonyl group, followed by nucleophilic attack by the diamine, dehydration, and subsequent cyclization to form the quinoxaline ring. researchgate.netnih.gov These studies provide a fundamental understanding of the chemical transformations involved in producing this compound.

Exploration of Advanced Applications for 6 Fluoroquinoxaline 2 Carboxylic Acid and Its Analogs

Applications in Organic Electronic and Photonic Materials

Quinoxaline (B1680401) derivatives are recognized for their inherent electron-accepting nature, making them valuable building blocks in the design of functional organic materials. qmul.ac.uknih.govnih.govresearchgate.net Their structural versatility allows for precise tuning of electronic and photophysical properties, a critical aspect in the development of next-generation electronic and photonic devices. nih.gov

The electron-deficient pyrazine (B50134) ring within the quinoxaline structure imparts a high electron affinity, a key characteristic for efficient electron transport. case.edu Consequently, quinoxaline derivatives have been extensively investigated as electron-transporting materials (ETMs) in various organic electronic devices. qmul.ac.uknih.govnih.govresearchgate.net The introduction of electron-withdrawing groups, such as the fluorine atom in 6-fluoroquinoxaline-2-carboxylic acid, can further lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, potentially enhancing electron injection and transport capabilities. The carboxylic acid group can serve as an anchoring point to electrode surfaces, improving interfacial contact and device performance.

Research has demonstrated the versatility of quinoxaline derivatives as n-type semiconductors in organic field-effect transistors (OFETs) and as components of the electron transporting layer in organic light-emitting diodes (OLEDs). qmul.ac.ukgoogle.com The ability to modify the quinoxaline core allows for the synthesis of materials with tailored properties, such as high electron mobility and thermal stability, which are crucial for robust device operation. google.comdntb.gov.ua

Table 1: Properties of Representative Quinoxaline-Based Electron-Transporting Materials

| Compound/Material Class | Application | Key Features |

| Phenylquinoxaline Derivatives | OLEDs (Electron Transport Layer) | Good thermal stability and electron mobility. google.com |

| Quinoxaline-based Polymers | OFETs (n-type semiconductor) | Solution-processability and tunable electronic properties. jmaterenvironsci.com |

| Extended Quinoxaline Derivatives | OFETs | High electron mobilities (up to 0.99 cm²/Vs). dntb.gov.ua |

This table presents examples of quinoxaline derivatives and their demonstrated applications as electron-transporting materials, highlighting key performance characteristics.

In the realm of solar energy conversion, quinoxaline derivatives have emerged as critical components in both organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). qmul.ac.uknih.gov Their strong electron-accepting character makes them ideal for use as non-fullerene acceptors (NFAs) in OSCs and as auxiliary acceptors or π-bridges in the organic sensitizers for DSSCs. qmul.ac.uknih.gov

For DSSCs, the quinoxaline moiety is incorporated into D-π-A (Donor-π-Acceptor) organic sensitizers. case.edujmaterenvironsci.comacs.orgacs.org Here, the quinoxaline unit can function as a powerful electron acceptor or as part of the conjugated bridge, facilitating efficient intramolecular charge transfer upon photoexcitation. nih.govcase.edu The carboxylic acid group in this compound is particularly advantageous in DSSCs, as it can act as an effective anchoring group, covalently binding the dye molecule to the surface of the titanium dioxide (TiO₂) semiconductor. case.edu This strong binding promotes efficient electron injection from the excited dye into the TiO₂ conduction band, a crucial step in the photovoltaic process. acs.org

Table 2: Performance of Quinoxaline-Based Solar Cells

| Solar Cell Type | Quinoxaline Derivative Role | Achieved Power Conversion Efficiency (PCE) | Reference |

| OSC | Non-Fullerene Acceptor (NFA) | Approaching 20% | nih.gov |

| DSSC | Organic Sensitizer (RC-22) | 5.56% | case.eduresearchgate.net |

| DSSC | Organic Sensitizer (FNE46) | 8.27% | acs.orgacs.org |

| OSC | Brominated Quinoxaline Acceptor (PM6:BQ-2Cl-FBr) | 11.54% | acs.org |

This table summarizes the performance of solar cells incorporating various quinoxaline derivatives, showcasing their potential in photovoltaic applications.

The application of quinoxaline derivatives extends to OLEDs and electrochromic devices. qmul.ac.uknih.gov In OLEDs, they can be utilized not only as electron-transporting materials but also as fluorescent emitters or host materials in the emissive layer. google.comresearchgate.netresearchgate.net Donor-acceptor type molecules based on quinoxaline have been designed to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light. rsc.org The emission color can be tuned by modifying the chemical structure of the quinoxaline derivative. researchgate.netrsc.org For instance, D-A-D systems based on a quinoxaline acceptor have demonstrated deep red emission with high external quantum efficiencies. researchgate.net

In the field of electrochromism, materials change their color in response to an applied electrical potential. rsc.orgmdpi.com Quinoxaline-based polymers have been developed as robust electrochromic materials that exhibit multiple color states. acs.orgresearchgate.net These materials are promising for applications such as smart windows, displays, and adaptive camouflage. rsc.orgmdpi.com The inherent electrochemical stability and reversible redox behavior of the quinoxaline core are advantageous for creating durable and high-contrast electrochromic devices. acs.org For example, polymers incorporating EDOT and quinoxaline units have been shown to produce neutral state green materials with excellent stability and fast switching times. acs.org

Design and Implementation in Chemical Sensor Technologies

The ability of the quinoxaline ring system to interact with various analytes, coupled with its favorable photophysical properties, makes it an excellent platform for the development of chemical sensors. mdpi.comingentaconnect.com The nitrogen atoms in the pyrazine ring can act as binding sites for metal ions, and the aromatic system can engage in π-π stacking interactions. The fluorescence of quinoxaline derivatives is often sensitive to their local environment, making them suitable for "turn-on" or "turn-off" sensing mechanisms. arabjchem.orgnih.gov

Quinoxaline derivatives have been successfully employed as selective chemosensors for a variety of metal ions and small molecules. mdpi.comarabjchem.orgdntb.gov.uaresearchgate.net The design of these sensors often involves incorporating specific recognition moieties that can selectively bind to the target analyte. The binding event then triggers a change in the optical properties of the quinoxaline fluorophore, such as a shift in the absorption or emission wavelength or a change in fluorescence intensity.

For instance, a quinoxaline derivative, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), has been shown to act as a dual sensor, detecting Fe³⁺ ions through a colorimetric change (colorless to yellow) and Cu²⁺ ions via fluorescence quenching. arabjchem.org Another study reported an acenaphtoquinoxaline-based sensor for the highly selective "switch-off" fluorescent detection of Hg²⁺ ions. nih.gov The carboxylic acid group in this compound could also participate in metal ion coordination, potentially enhancing both the sensitivity and selectivity of the sensor. Furthermore, aminoquinoxaline derivatives have been developed as dual colorimetric and fluorescent sensors for pH measurements in aqueous solutions. mdpi.comresearchgate.net

Table 3: Examples of Quinoxaline-Based Chemosensors

| Sensor | Target Analyte | Sensing Mechanism | Observable Change | Reference |

| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Fe³⁺ | Colorimetric | Colorless to Yellow | arabjchem.org |

| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Cu²⁺ | Fluorescence Quenching | Decrease in fluorescence | arabjchem.org |

| Acenaphtoquinoxaline | Hg²⁺ | Fluorescence Quenching ("switch-off") | Decrease in fluorescence | nih.gov |

| Aminoquinoxaline (QC1) | pH (acidic) | Colorimetric & Fluorescent | Color and emission shift | mdpi.comresearchgate.net |

This table provides examples of quinoxaline-based chemosensors, detailing their target analytes, sensing mechanisms, and the resulting observable changes.

Luminescence-based sensing offers high sensitivity and is a common modality for quinoxaline-based sensors. The inherent fluorescence of many quinoxaline derivatives provides a strong baseline signal that can be modulated upon interaction with an analyte. ingentaconnect.com The design of these platforms focuses on maximizing the change in luminescence properties upon analyte binding.

Mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET) are often exploited in the design of these sensors. For example, the quenching of fluorescence upon binding of a metal ion like Cu²⁺ is often attributed to PET from the excited fluorophore to the metal center. arabjchem.org Conversely, a "turn-on" response can be achieved if the binding event disrupts a pre-existing quenching pathway. The development of quinoxaline derivatives with high quantum yields and large Stokes shifts is a key area of research to improve the signal-to-noise ratio in these sensing platforms. The incorporation of quinoxaline-based fluorophores into larger systems, such as polymers or nanoparticles, can also lead to novel sensing platforms with enhanced capabilities. ingentaconnect.comresearchgate.net

Role as Precursors and Synthons in Complex Organic Synthesis

This compound and its structural analogs have emerged as valuable building blocks, or synthons, in the field of complex organic synthesis. Their inherent chemical functionalities, including the carboxylic acid group and the fluorinated quinoxaline core, provide a versatile platform for the construction of more intricate molecular architectures, particularly those with desirable pharmacological properties. The strategic incorporation of the fluorine atom at the 6-position can significantly influence the electronic properties of the quinoxaline ring system, enhancing metabolic stability and binding affinity of the final target molecules.

A notable application of this compound is as a key intermediate in the synthesis of bicyclic heterocyclic amide inhibitors targeting the NaV1.8 voltage-gated sodium ion channel, which is implicated in pain pathways. In a documented synthetic route, this compound is prepared from its corresponding ethyl ester. Specifically, 3-(4,4-difluoro-3-methylpiperidin-1-yl)-6-fluoroquinoxaline-2-carboxylic acid ethyl ester is hydrolyzed using a solution of sodium hydroxide (B78521) in a mixture of methanol (B129727) and tetrahydrofuran. The reaction mixture is stirred at room temperature for 24 hours, followed by acidification to yield the desired this compound. google.com This carboxylic acid is then poised for subsequent amide coupling reactions to build the final complex inhibitor.

The synthetic utility of the quinoxaline-2-carboxylic acid scaffold extends to its analogs, which serve as precursors to a variety of biologically active compounds. For instance, derivatives of quinoxaline-2-carboxylic acid have been utilized in the development of potent antitubercular agents. In these syntheses, the carboxylic acid moiety is activated, often by conversion to an acid chloride with reagents like oxalyl chloride, to facilitate the formation of amide bonds with various amines. This approach allows for the systematic modification of the molecule's periphery to optimize its biological activity.

Furthermore, research into novel anticancer agents has leveraged substituted quinoxaline-2-carboxylic acids as foundational structures. In one such synthetic pathway, various 4-substituted-1,2-phenylenediamines are condensed with diethyl 2-oxomalonate to generate ethyl 6-substituted-3-oxo-3,4-dihydroquinoxaline-2-carboxylates. These intermediates undergo chlorination and subsequent nucleophilic aromatic substitution, followed by hydrolysis of the ester to afford the target quinoxaline-2-carboxylic acid derivatives. These derivatives have shown promise as inhibitors of Pim-1 and Pim-2 kinases, which are crucial targets in oncology. The following table summarizes the synthesis of such analogs:

| Starting Material (Substituted 1,2-phenylenediamine) | Reagents and Conditions | Intermediate Product (Ethyl 6-substituted-3-oxo-3,4-dihydroquinoxaline-2-carboxylate) | Final Product (Substituted quinoxaline-2-carboxylic acid) |

| 4-Chloro-1,2-phenylenediamine | i) Diethyl 2-oxomalonate, EtOH, rt; ii) POCl₃, DMF; iii) 3-aminophenol, EtOH, MW; iv) K₂CO₃, MeOH/H₂O | Ethyl 6-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | 6-Chloro-3-(3-hydroxyanilino)quinoxaline-2-carboxylic acid |

| 4-Methyl-1,2-phenylenediamine | i) Diethyl 2-oxomalonate, EtOH, rt; ii) POCl₃, DMF; iii) 3-aminophenol, EtOH, MW; iv) K₂CO₃, MeOH/H₂O | Ethyl 6-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | 6-Methyl-3-(3-hydroxyanilino)quinoxaline-2-carboxylic acid |

| 4-Methoxy-1,2-phenylenediamine | i) Diethyl 2-oxomalonate, EtOH, rt; ii) POCl₃, DMF; iii) 3-aminophenol, EtOH, MW; iv) K₂CO₃, MeOH/H₂O | Ethyl 6-methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | 6-Methoxy-3-(3-hydroxyanilino)quinoxaline-2-carboxylic acid |

The versatility of the quinoxaline-2-carboxylic acid framework is further demonstrated by its use in creating compounds with potential as DNA topoisomerase inhibitors and vascular endothelial growth factor receptor (VEGFR) antagonists. The strategic derivatization of the carboxylic acid group into various amides allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's interaction with its biological target.

In essence, this compound and its analogs are not merely chemical curiosities but are powerful tools in the arsenal (B13267) of the synthetic organic chemist. Their utility as synthons enables the efficient construction of complex, biologically relevant molecules, underscoring their importance in medicinal chemistry and drug discovery programs. The reactivity of the carboxylic acid function, coupled with the tunable electronic nature of the quinoxaline core, provides a reliable and adaptable platform for the synthesis of a new generation of therapeutic agents.

Emerging Research Frontiers and Future Perspectives

Integration with Supramolecular Chemistry for Advanced Architectures

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, offer a powerful paradigm for constructing complex, functional architectures from molecular building blocks. 6-Fluoroquinoxaline-2-carboxylic acid is exceptionally well-suited for this purpose. The carboxylic acid moiety is a classic functional group for forming robust and directional hydrogen bonds, enabling the programmed self-assembly of molecules into predictable patterns like dimers, chains, or sheets.

Furthermore, the planar quinoxaline (B1680401) ring system can participate in π-π stacking interactions, another key driver of supramolecular organization. The presence of the fluorine atom can significantly modulate these stacking interactions through electrostatic effects and the potential for F···H or F···π contacts, influencing the final geometry and stability of the resulting assembly. The interplay between strong hydrogen bonding and tunable π-stacking opens avenues for creating sophisticated supramolecular polymers, liquid crystals, and porous organic frameworks with tailored properties for applications in gas storage, separation, or sensing.

Development of Novel Catalytic Systems Incorporating this compound Moieties

The quinoxaline scaffold is a recognized component in ligand design for catalysis. orientjchem.orgresearchgate.net The nitrogen atoms in the pyrazine (B50134) ring can effectively coordinate to metal centers, and the properties of the resulting catalyst can be fine-tuned by substituents on the benzene (B151609) ring. Incorporating the this compound moiety into a ligand framework offers a dual advantage. The strong electron-withdrawing nature of both the fluorine atom and the carboxylic acid group can significantly alter the electronic density at the metal center, thereby influencing its catalytic activity, stability, and selectivity.

For instance, such ligands could be employed in asymmetric hydrogenation or oxidation reactions. acs.org The carboxylic acid group can also serve as an anchoring point to immobilize the catalyst on a solid support, facilitating its recovery and reuse—a key principle of green chemistry. Research has demonstrated the use of various metal catalysts for the synthesis of quinoxaline derivatives, highlighting the compatibility of this scaffold with catalytic systems. orientjchem.orgnih.gov

Interactive Table: Catalytic Systems for Quinoxaline Synthesis

| Catalyst System | Substrates | Conditions | Key Advantages |

| Alumina-Supported Heteropolyoxometalates (e.g., AlCuMoVP) | o-phenylenediamine (B120857), 1,2-dicarbonyl compounds | Toluene, Room Temperature | Heterogeneous, recyclable catalyst, high yields (up to 92%), mild conditions. nih.govresearchgate.net |

| Zinc Triflate (Zn(OTf)₂) | o-phenylenediamine, alpha-diketones | Acetonitrile (B52724), Room Temperature | Green chemistry pathway, high yield (90%), can be solvent-free. ijpsjournal.com |

| CrCl₂, PbBr₂, CuSO₄ | Aryl-1,2-diamine, 1,2-dicarbonyl compounds | Ethanol (B145695) | Readily available, affordable, easy product separation. orientjchem.org |

| Ionic Liquid ([bmim]BF₄) | o-phenylenediamine, 1,2-dicarbonyl compounds | Grinding, Solvent-free | Fast, efficient, environmentally benign, high yields (86-95%). researchgate.net |

| Microwave Irradiation | Various precursors | Solvent-free | Very short reaction times (e.g., 5 minutes), reduced waste. udayton.edunih.gov |

Exploitation in Advanced Materials for Next-Generation Optoelectronics

Quinoxaline derivatives are gaining significant traction as materials for organic electronics due to their inherent electron-deficient character, which makes them excellent electron transporters. nih.gov The introduction of a fluorine atom, as in this compound, further enhances this property. Fluorination is a well-established strategy to lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). nih.gov

The strong electron-accepting ability of fluorinated quinoxalines makes them ideal for use as auxiliary acceptors or as part of the main acceptor in non-fullerene acceptors (NFAs) for organic solar cells. nih.gov Research has shown that incorporating fluorine atoms into the quinoxaline core can improve intermolecular interactions, enhance backbone coplanarity, and lead to better charge transport properties. nih.gov The carboxylic acid group provides a convenient handle for further chemical modification, allowing the molecule to be tethered to other components in a device or to influence its processing and film-forming characteristics.

Interactive Table: Applications of Quinoxaline Derivatives in Optoelectronics

| Application Area | Role of Quinoxaline Derivative | Key Properties | Performance Highlight |

| Organic Solar Cells (OSCs) | Non-Fullerene Acceptor (NFA) | Strong electron-accepting ability, tunable energy levels via fluorination. | A Power Conversion Efficiency (PCE) of 6.37% was achieved with a quinoxaline-based NFA. nih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Electron-Transporting Material (ETM) | High electron mobility, good thermal stability. | Y-shaped quinoxaline derivatives show potential for use in white OLEDs. nih.gov |

| Dye-Sensitized Solar Cells (DSSCs) | Auxiliary Acceptor / π-bridge | Enhanced light absorption, efficient electron injection and collection. nih.gov | The structure promotes effective intermolecular connectivity, facilitating electron transport. nih.gov |

Design of Targeted Chemical Probes for Fundamental Biological Research

Fluorescent chemical probes are indispensable tools for visualizing and understanding complex biological processes in real-time. The quinoxaline scaffold is an attractive fluorophore due to its high quantum yield and photostability. The fluorescence properties can be readily tuned by chemical modification.

Derivatives of this compound are promising candidates for the development of targeted probes. The carboxylic acid group can be used to conjugate the quinoxaline core to a recognition moiety (e.g., a peptide, or a small molecule ligand) that specifically binds to a biological target like an enzyme or a receptor. The fluorine atom can enhance the photophysical properties and metabolic stability of the probe. Researchers have successfully developed quinoxaline-based probes that show a fluorescent response to nucleic acids in mitochondria or changes in the polarity of protein binding sites, demonstrating the platform's potential. nih.govrsc.org For example, certain cationic quinoxaline probes exhibit a significant "OFF-ON" fluorescence response, with intensity increasing up to 133-fold in the presence of RNA. nih.gov This allows for the specific imaging of biological molecules in living cells, with emission in the near-infrared region which minimizes light damage to cells. nih.gov

Interactive Table: Quinoxaline-Based Fluorescent Probes

| Probe Type | Target Analyte | Mechanism of Action | Key Finding |

| Cationic Quinoxaline Probes (1a, 1b) | Mitochondrial Nucleic Acids (DNA, RNA) | "OFF-ON" fluorescence response upon binding to nucleic acids. | Fluorescence intensity enhanced up to 133-fold with RNA; allows for imaging nucleic acids specifically in mitochondria. nih.gov |

| Pyrrolylethenyl Quinoxaline (PQX) | Protein Binding Site Polarity | Solvatochromic fluorescence (emission color changes with solvent polarity). | Provides a linear relationship between emission and solvent polarity, enabling estimation of the polarity of a protein's binding site. rsc.org |

Continuous Advancements in Sustainable and Atom-Economical Synthesis Methodologies

The traditional synthesis of quinoxalines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, which can require harsh conditions and strong acid catalysts. nih.gov In line with the principles of green chemistry, significant research effort is now directed towards developing more sustainable and efficient synthetic routes.

Modern methods focus on minimizing waste, reducing energy consumption, and using environmentally benign reagents and catalysts. ijpsjournal.com Techniques such as microwave-assisted synthesis have been shown to dramatically reduce reaction times and often proceed without a solvent. udayton.edunih.gov The use of recyclable catalysts, such as heteropolyoxometalates supported on alumina, allows for high yields under mild, room-temperature conditions and easy separation of the catalyst for reuse. nih.govresearchgate.net Furthermore, the development of one-pot syntheses and the use of green solvents like ionic liquids or water are making the production of quinoxaline derivatives, including this compound, more economically viable and environmentally friendly. ijpsjournal.comresearchgate.net These advancements are crucial for the large-scale production required for industrial applications in materials science and pharmaceuticals.

Q & A

Basic: What synthetic methodologies are recommended for 6-Fluoroquinoxaline-2-carboxylic acid, and how can purity be validated?

Methodological Answer: